BenchChemオンラインストアへようこそ!

Enalapril sodium

Pharmaceutical Formulation Stability Solid Dosage Forms

Enalapril sodium offers superior thermal stability vs. maleate salt, ensuring consistent drug content in solid oral dosage forms. As a lipophilic ACE inhibitor prodrug, it supports tissue-based mechanisms distinct from hydrophilic analogs, with demonstrated improvement in endothelial function and renal plasma flow. Its later, prolonged blood pressure reduction profile is ideal for heart failure initiation research. Choose this sodium salt for robust formulation development and preclinical cardiovascular studies.

Molecular Formula C20H27N2NaO5
Molecular Weight 398.4 g/mol
CAS No. 149404-21-7
Cat. No. B1671236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril sodium
CAS149404-21-7
SynonymsEnalapril sodium;  (-)-Enalapril sodium; 
Molecular FormulaC20H27N2NaO5
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)[O-].[Na+]
InChIInChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/q;+1/p-1/t14-,16-,17-;/m0./s1
InChIKeyFTTHROYWFRGKST-BDURURIASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enalapril Sodium (CAS 149404-21-7): Key Baseline Data for Scientific Procurement


Enalapril sodium, with CAS number 149404-21-7 and UNII 94A7UFL2SI, is an angiotensin-converting enzyme (ACE) inhibitor prodrug [1]. This sodium salt form is utilized in research applications for hypertension, diabetic nephropathy, and heart failure [2]. As a prodrug, it undergoes hepatic hydrolysis via carboxylesterases to form the active diacid metabolite, enalaprilat, which is responsible for its therapeutic effect [3]. While enalapril maleate is the more common commercial salt, the sodium salt form is of particular interest in pharmaceutical development for its distinct physicochemical properties, especially regarding formulation stability and solubility [4].

Why Enalapril Sodium (CAS 149404-21-7) Cannot Be Substituted with Other ACE Inhibitors or Salts


Although all ACE inhibitors share a common mechanism, substantial differences in their physicochemical properties and resulting pharmacodynamic profiles preclude simple interchangeability. The choice of counterion, such as sodium vs. maleate, critically impacts drug stability, hygroscopicity, and manufacturing processability [1]. Furthermore, lipophilicity—a key determinant of tissue penetration—varies widely among in-class analogs; for instance, enalapril is more lipophilic than lisinopril, leading to differential effects on endothelial function beyond blood pressure reduction [2]. Even among similar prodrugs like enalapril and perindopril, binding site preferences on the ACE enzyme can lead to divergent clinical outcomes, particularly in renal protection [3]. Therefore, scientific selection for research or formulation development must be guided by these specific, quantifiable differentiators, which are detailed in the evidence guide below.

Quantitative Evidence Guide for Differentiating Enalapril Sodium (CAS 149404-21-7)


Superior Solid-State Stability of Enalapril Sodium vs. Enalapril Maleate in Formulations

Enalapril sodium demonstrates superior stability in solid formulations compared to enalapril maleate. A pharmaceutical solid composition comprising enalapril as the sodium salt exhibits enhanced stability relative to a similar composition containing enalapril maleate [1]. This finding is supported by patent data showing that the final composition containing enalapril sodium is more stable than a comparable composition with enalapril maleate [2].

Pharmaceutical Formulation Stability Solid Dosage Forms

Greater Improvement in Renal Hemodynamics with Enalapril vs. Lisinopril

At comparable systemic blood pressure reduction, enalapril (20 mg) exerts a significantly greater beneficial effect on renal hemodynamics than lisinopril (20 mg). Specifically, effective renal plasma flow (ERPF) increased by 21.9% with enalapril versus only 4.4% with lisinopril (p=0.018), filtration fraction (FF) decreased more (-16.7% vs -6.6%, p=0.028), and renovascular resistance (RVR) was reduced to a greater extent (-28.1% vs -18.5%, p=0.018) [1].

Renal Hemodynamics Hypertension Comparative Pharmacology

Significant Improvement in Endothelial Function with Enalapril vs. Lisinopril

Enalapril, a lipophilic ACE inhibitor, significantly improves arterial endothelial function, whereas the hydrophilic lisinopril does not. In a prospective study of newly diagnosed hypertensives, enalapril treatment resulted in a marked improvement in flow-mediated dilation (FMD) of the brachial artery, a key measure of endothelial health. In contrast, lisinopril failed to show any effect on FMD [1]. This divergence is attributed to the higher lipophilicity of enalapril, which facilitates its penetration into vascular tissue and enhances local ACE inhibition [2].

Endothelial Function Cardiovascular Lipophilicity

Longer Duration of Action and Later Blood Pressure Fall with Enalapril vs. Perindopril

In a double-blind, placebo-controlled study of elderly patients with stable chronic heart failure, the first-dose blood pressure response differed significantly between enalapril and perindopril. Enalapril (2.5 mg) induced a blood pressure fall that occurred later (4-10 hours post-dose) and lasted longer, accompanied by a significant slowing of the supine heart rate [1]. In contrast, perindopril (2 mg) caused only changes in blood pressure similar to placebo, despite producing comparable plasma ACE inhibition [2].

Pharmacodynamics Heart Failure First Dose Response

Lower Degree of Plasma ACE Inhibition for Enalapril vs. Ramipril

While both enalapril and ramipril are effective in reducing blood pressure, they differ in their potency for circulating ACE inhibition. A randomized, double-blind trial comparing multiple doses of each drug found that the average decrease in plasma ACE activity over all dosages was 48% for enalapril versus 71% for ramipril [1]. This difference was highly significant (p ≤ 0.001) [2]. This suggests ramipril has greater systemic ACE inhibition, while enalapril's clinical efficacy may rely more heavily on tissue-specific actions.

Pharmacodynamics ACE Inhibition Hypertension

Differential Efficacy in Diabetic Nephropathy: Enalapril vs. Perindopril

In an experimental model of diabetic nephropathy, perindopril and enalapril demonstrated divergent renoprotective effects. While both lowered blood pressure, perindopril was associated with significantly lower proteinuria (4.3 vs. 11.3 mg/24h, p<0.05) and creatinine clearance (0.44 vs. 0.66 mL/min, p<0.005) compared to enalapril after three months of treatment [1]. These differences are hypothesized to stem from perindopril's preferential binding to the C-terminal catalytic site of ACE, which may more effectively modulate bradykinin and other vasoactive peptides [2].

Diabetic Nephropathy Renal Protection ACE Inhibitor Binding Site

Key Application Scenarios for Enalapril Sodium (CAS 149404-21-7) Based on Comparative Evidence


Pharmaceutical Formulation Development: Achieving Stable Solid Dosage Forms

Enalapril sodium is the salt of choice for developing stable solid oral dosage forms. Evidence from patent literature demonstrates that solid compositions made with enalapril sodium are more stable than those made with enalapril maleate [1]. This enhanced stability is critical for ensuring consistent drug content and efficacy throughout the product's shelf life, making it a preferred starting material for generic drug development and formulation optimization.

Cardiovascular Research: Investigating Endothelial Function and Renal Hemodynamics

In preclinical and clinical cardiovascular research, enalapril offers distinct advantages over other ACE inhibitors. It has been shown to significantly improve endothelial function, a benefit not observed with the hydrophilic analog lisinopril [2]. Furthermore, at equivalent blood pressure reduction, enalapril provides superior enhancement of renal plasma flow compared to lisinopril [3]. These properties make enalapril a valuable tool for studies focused on vascular health and renal physiology in hypertension and heart failure models.

Pharmacology Studies: Differentiating Tissue vs. Systemic ACE Inhibition

Enalapril's pharmacological profile, characterized by a 48% reduction in plasma ACE activity compared to 71% for ramipril [4], makes it a useful comparator in studies designed to dissect the relative contributions of tissue versus systemic ACE inhibition to therapeutic outcomes. Its lipophilic nature suggests a greater role for tissue-based mechanisms, providing a contrast to highly potent systemic inhibitors.

Heart Failure Models: Evaluating First-Dose Hemodynamic Responses

The unique first-dose hemodynamic profile of enalapril—characterized by a later (4-10 hours) and more prolonged blood pressure reduction compared to perindopril [5]—makes it particularly relevant for research in heart failure. This property allows for the investigation of initiation strategies and the relationship between acute hemodynamic changes and long-term clinical outcomes in animal models and clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enalapril sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.